Clindamycin Palmitate Hydrochloride

Description

Properties

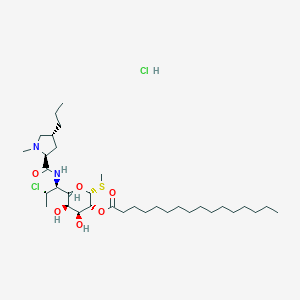

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNDZRUWKHDICY-DJHAJVGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35208-55-0 (Parent) | |

| Record name | Clindamycin palmitate hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025507044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048734 | |

| Record name | Clindamycin palmitate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25507-04-4 | |

| Record name | Clindamycin palmitate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25507-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clindamycin palmitate hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025507044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clindamycin palmitate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-hexadecanoate, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLINDAMYCIN PALMITATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN9A8JM7M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Clindamycin Palmitate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the palmitic acid ester of clindamycin.[1][2][3] This semi-synthetic lincosamide antibiotic serves as a prodrug, which is rapidly hydrolyzed in vivo to the active form, clindamycin.[2][4] The palmitate ester formulation was developed to mask the bitter taste of clindamycin, making it more palatable for pediatric oral administration.[4][5] A thorough understanding of its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy and stability of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride | [6] |

| Molecular Formula | C₃₄H₆₃ClN₂O₆S·HCl | [1] |

| Molecular Weight | 699.85 g/mol | [1][7] |

| Appearance | White or practically white crystalline powder | [2] |

| Melting Point | 141-143 °C | [1][5] |

Table 2: Solubility and Dissociation Constant

| Property | Description | Reference(s) |

| Solubility | - Water: Soluble.[1][8] Exhibits anomalous solubility; it is reasonably soluble in aqueous medium at a pH below 3.7 (53.2 mg/mL) due to micelle formation, but practically insoluble above this pH (e.g., 0.001 mg/mL at pH 5.8).[9] | [1][8][9] |

| - Other Solvents: Slightly soluble in DMSO and Methanol.[1][5] | [1][5] | |

| pKa | The pKa of the parent compound, clindamycin hydrochloride, is reported as 7.72 in pure water.[4] One source refers to a pKa of 7.6 for "CHP", which may refer to this compound, but this is not definitively specified.[8] | [4][8] |

Table 3: Stability Profile

| Condition | Stability | Reference(s) |

| Acidic Conditions | Labile; significant degradation observed in 0.1 M HCl.[5][9] | [5][9] |

| Basic Conditions | Labile; significant degradation observed in 0.1 M NaOH.[5][9] | [5][9] |

| Oxidation | Stable under exposure to 10% hydrogen peroxide.[5] | [5] |

| Heat | Stable when subjected to elevated temperatures (e.g., 55°C for 24 hours).[5] | [5] |

| Light | Stable under photolytic stress (e.g., 365 nm for 24 hours).[5] | [5] |

| Reconstituted Solution | Reconstituted oral solutions are stable for 2 weeks at room temperature.[2][10] | [2][10] |

Mechanism of Action: Prodrug Activation

This compound is pharmacologically inactive.[4] Upon oral administration, it undergoes rapid hydrolysis, primarily in the gastrointestinal tract and liver, to yield the active antibiotic, clindamycin.[4][11] Clindamycin then exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[4][11][12]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial and scientific methodologies.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

-

Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[13]

-

Capillary Tube Loading: A sufficient amount of the dry powder is introduced into a capillary tube to form a packed column of 2.5-3.5 mm in height.[13]

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.[13]

-

Measurement:

-

For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate range.[14]

-

For a precise measurement, the apparatus is heated to a temperature approximately 5-10 °C below the expected melting point.[13][14]

-

The heating rate is then reduced to 1-2 °C per minute.[13][14]

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[13]

-

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Medium Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[15] The temperature of the medium should be maintained at 37 ± 1 °C.[15]

-

Sample Addition: Add an excess amount of this compound to a flask containing a known volume of the prepared medium to create a suspension.[7]

-

Equilibration: Agitate the suspension using a mechanical shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7][15] The attainment of equilibrium should be confirmed by sampling at different time points until the concentration plateaus.[15]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the drug).[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.[7][15]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in the molecule.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a water/co-solvent mixture.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.[12]

-

Titration:

-

If the compound is a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

If the compound is a weak acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).[12]

-

For this compound, which has a basic nitrogen, the solution can be acidified to a low pH (e.g., pH 2) and then titrated with NaOH.[12]

-

-

Data Analysis: Record the pH value after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa.[12]

Stability Indicating HPLC Method and Forced Degradation Studies

Objective: To develop a validated HPLC method that can separate the intact drug from its degradation products and to assess the stability of the drug under various stress conditions.

Methodology:

-

HPLC Method Development:

-

Column: A reversed-phase column, such as a C18 or Cyano column, is typically used.[5][16]

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., potassium phosphate buffer at pH 3.0) and organic solvents (e.g., acetonitrile, methanol).[5][16]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[5][16]

-

The method is optimized to achieve adequate resolution between the parent drug peak and any potential degradation products.[5]

-

-

Forced Degradation Studies:

-

Expose solutions of this compound to various stress conditions as per ICH guidelines.[17]

-

Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.[5][17]

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[5][17]

-

Thermal Degradation: Heat the solid drug or its solution at elevated temperatures (e.g., 60-80°C).[5][17]

-

Photodegradation: Expose the drug solution to UV and/or visible light.[5][17]

-

-

Analysis and Validation:

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data, organized for clarity and comparison, alongside standardized experimental protocols, offers a valuable resource for professionals in pharmaceutical research and development. The stability profile highlights its lability to acid and base hydrolysis, a critical consideration for formulation and storage. The provided diagrams for the mechanism of action and experimental workflow serve to visually simplify complex processes. A comprehensive understanding and application of this information are paramount to the successful development of safe, stable, and effective drug products containing this compound.

References

- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 2. uspnf.com [uspnf.com]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and Application of a Validated HPLC Method for the Determination of this compound in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. researchgate.net [researchgate.net]

- 11. veterinaria.org [veterinaria.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. thinksrs.com [thinksrs.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Clindamycin Palmitate Hydrochloride synthesis and chemical structure

An In-depth Technical Guide on the Synthesis and Chemical Structure of Clindamycin Palmitate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a notable prodrug of the lincosamide antibiotic clindamycin. This document details experimental protocols for its synthesis, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and its mechanism of action to facilitate a deeper understanding.

Chemical Structure

This compound is the hydrochloride salt of the palmitic acid ester of clindamycin. Chemically, it is designated as Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride.[1][2][3] The esterification at the 2-hydroxyl group of the sugar moiety with palmitic acid renders the parent drug, clindamycin, more palatable for oral administration, particularly in pediatric formulations.[4] This modification creates a prodrug that is inactive in vitro but undergoes rapid hydrolysis in vivo by esterases to release the antibacterially active clindamycin.[5][6]

Molecular Formula: C₃₄H₆₄Cl₂N₂O₆S

Key Structural Features:

-

Lincosamide Core: Comprising a pyrrolidine ring linked to a substituted amino acid.

-

Sugar Moiety: An α-thiolincosaminide (an eight-carbon sugar).

-

Palmitate Ester: A sixteen-carbon fatty acid chain attached at the 2-position of the sugar.

-

Hydrochloride Salt: Improves the water solubility of the compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with clindamycin hydrochloride. The core of the synthesis involves the protection of reactive hydroxyl groups, followed by esterification with a palmitoylating agent, and subsequent deprotection to yield the final product. The following sections detail a common synthesis pathway based on patent literature.

Overall Synthesis Workflow

The synthesis can be broadly categorized into three main stages: protection of the hydroxyl groups of clindamycin, esterification with palmitoyl chloride, and deprotection to yield the final product.

Experimental Protocols

The following protocols are detailed based on established synthesis processes.[1][7]

Step 1: Synthesis of 3,4-o-isopropylidene-clindamycin (Protection)

This initial step involves the protection of the vicinal diols at the 3 and 4 positions of the clindamycin sugar moiety to prevent side reactions during the subsequent esterification.

-

Methodology:

-

Clindamycin hydrochloride, pyridine, and 2,2-dimethoxypropane are added to a reaction vessel.

-

The mixture is heated to 55°C with stirring, and then refluxed at 100°C for 12 hours.

-

After the reaction, pyridine and excess 2,2-dimethoxypropane are removed by distillation.

-

The residue is cooled to 60°C and solidified by the addition of acetone with high-speed stirring.

-

The solid is collected by centrifugation, washed, and treated with a sodium hydroxide solution to precipitate the free base, 3,4-o-isopropylidene-clindamycin.

-

The precipitate is filtered, redissolved in acetone, and reprecipitated with water to obtain the purified intermediate.

-

Step 2: Synthesis of 3,4-o-isopropylidene-clindamycin Palmitate (Esterification)

The protected clindamycin intermediate is then esterified using palmitoyl chloride.

-

Methodology:

-

The 3,4-o-isopropylidene-clindamycin is dissolved in chloroform and triethylamine.

-

Palmitoyl chloride is added to the solution at room temperature.

-

The reaction mixture is heated to 65-70°C and refluxed for 4-5 hours.[1]

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a viscous substance, which is the protected clindamycin palmitate.

-

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

The final step involves the removal of the isopropylidene protecting group and the formation of the hydrochloride salt.

-

Methodology:

-

The viscous 3,4-o-isopropylidene-clindamycin palmitate is dissolved in 80% acetic acid.

-

The solution is heated at 75°C for 30 minutes, cooled, and filtered to remove any solid.

-

The filtrate is heated again at 75°C for 2 hours, followed by decolorization with activated carbon.

-

The filtrate is concentrated under reduced pressure, and the resulting viscous liquid is dissolved in a mixture of chloroform and absolute ethanol.

-

The organic solution is washed with water, dried with anhydrous sodium sulfate, and filtered.

-

A saturated solution of hydrochloric acid in ethanol is added to the filtrate to adjust the pH to 3.

-

The mixture is heated to 55°C for 12 minutes, then cooled and concentrated until a solid precipitates.

-

The solid is collected and recrystallized from a mixture of a chloroform-ethanol solvent and acetonitrile to yield the final product, this compound.[1]

-

Quantitative Data

The following tables summarize the quantitative parameters for the synthesis of this compound as described in the literature.

Table 1: Reactant Ratios for Key Synthesis Steps [1]

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Molar/Mass Ratio |

| Protection | Clindamycin HCl | Pyridine | 2,2-dimethoxypropane | - | 1.1 : 2.12 : 1 (by mass) |

| Esterification | 3,4-o-isopropylidene-clindamycin | Chloroform | Triethylamine | Palmitoyl Chloride | 0.08 : 1.23 : 0.6 : 0.23 (by mole) |

Table 2: Reaction Conditions and Product Quality [1][7]

| Step | Temperature (°C) | Duration (hours) | Key Solvents | Final Product Purity (HPLC) |

| Protection | 100 | 12 | Pyridine, Acetone | - |

| Esterification | 65-70 | 4-5 | Chloroform | - |

| Deprotection | 75 | 2.5 | 80% Acetic Acid, Chloroform, Ethanol | >97% |

| Purification | 55 (salt formation) | - | Ethanol, Acetonitrile | >97% |

Mechanism of Action

This compound is a prodrug that requires in-vivo activation. Once administered, it is hydrolyzed by esterases, primarily in the gastrointestinal tract and liver, to release the active clindamycin. Clindamycin then exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4]

The active clindamycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the peptide chain and inhibiting protein synthesis.[2][4] This action is primarily bacteriostatic.

References

- 1. CN112625071A - Synthesis process of this compound - Google Patents [patents.google.com]

- 2. drugs.com [drugs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification, isolation and characterization of impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN100368419C - Industrial production process of palmitate of clindamycin hydrochloride - Google Patents [patents.google.com]

Clindamycin Palmitate Hydrochloride hydrolysis to active clindamycin

An In-Depth Technical Guide to the Hydrolysis of Clindamycin Palmitate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a water-soluble ester prodrug of the semi-synthetic antibiotic, clindamycin.[1][2][3] Clindamycin itself is derived from lincomycin and is effective against a range of bacteria, including anaerobic bacteria and susceptible strains of streptococci, pneumococci, and staphylococci.[4][5] The palmitate ester formulation serves a crucial role in improving the palatability of oral solutions, particularly for pediatric use, by masking the inherent bitter taste of the active clindamycin base.[4] While the ester form, this compound, is inactive in vitro, it undergoes rapid hydrolysis in vivo to release the antibacterially active clindamycin.[1][3][6][7][8][9] This bioconversion is essential for the therapeutic efficacy of the drug.[4] This guide provides a detailed examination of the hydrolysis process, its pharmacokinetic implications, and the analytical methods used for its characterization.

The Hydrolysis Reaction: From Inactive Prodrug to Active Antibiotic

The conversion of this compound to clindamycin is a classic ester hydrolysis reaction. The ester bond linking the palmitic acid moiety to the clindamycin molecule is cleaved, yielding the active clindamycin and palmitic acid.

This process occurs rapidly within the body following oral administration.[1][6] The primary sites for this enzymatic hydrolysis are the gastrointestinal tract and the liver.[4] The rapid nature of this conversion is evidenced by pharmacokinetic studies which show that peak serum concentrations of active clindamycin are reached at the same time for both the palmitate ester and the hydrochloride salt forms of the drug.[1][5][6][10][11]

References

- 1. This compound [dailymed.nlm.nih.gov]

- 2. This compound for Oral Solution, USP (Pediatric) Rx only [dailymed.nlm.nih.gov]

- 3. Identification, isolation and characterization of impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound for Oral Solution, USP [dailymed.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Prodrug Characteristics of Clindamycin Palmitate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin Palmitate Hydrochloride is a clinically significant prodrug of the lincosamide antibiotic, clindamycin. This document provides a comprehensive technical overview of its prodrug characteristics, focusing on its design rationale, mechanism of activation, pharmacokinetic profile, and the experimental methodologies used for its characterization. The strategic esterification of clindamycin with palmitic acid serves to mask the bitter taste of the parent drug, thereby improving palatability and patient compliance, particularly in pediatric populations. Upon oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract and liver to release the therapeutically active clindamycin. This guide delves into the physicochemical properties, bioactivation pathways, and analytical methods pertinent to the study of this important antimicrobial agent.

Introduction

Clindamycin, a semi-synthetic antibiotic derived from lincomycin, is effective against a wide range of Gram-positive and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the pronounced bitter taste of clindamycin hydrochloride presented a significant challenge for oral administration, especially in pediatric patients. To overcome this, this compound was developed as a tasteless prodrug.[3] This esterified form is microbiologically inactive in vitro but is efficiently converted to the active clindamycin in vivo.[4][5] This guide will explore the key scientific principles and technical details that underpin the successful development and clinical use of this compound as a prodrug.

Physicochemical Properties

This compound is the water-soluble hydrochloride salt of the 2-palmitate ester of clindamycin.[3][6] The addition of the long-chain fatty acid, palmitic acid, significantly increases the lipophilicity of the molecule compared to clindamycin hydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride | [6] |

| Molecular Formula | C₃₄H₆₄Cl₂N₂O₆S | |

| Molecular Weight | 699.85 g/mol | [3] |

| Melting Point | 141-143°C | [2] |

| Solubility | Water soluble.[6][7] Slightly soluble in DMSO and Methanol.[2] | [2][6][7] |

| Appearance | White solid | [3] |

Bioactivation of this compound

The therapeutic efficacy of this compound is entirely dependent on its conversion to the active moiety, clindamycin. This bioactivation is a hydrolytic process that cleaves the palmitate ester bond.

Enzymatic Hydrolysis

The hydrolysis of the palmitate ester is primarily mediated by carboxylesterases (CES), which are abundant in the small intestine and liver.[8] While the specific contributions have not been definitively elucidated for clindamycin palmitate, in general, human carboxylesterase 2 (CES2) is the predominant form in the intestine and is known to hydrolyze substrates with large alcohol and small acyl groups. Conversely, human carboxylesterase 1 (CES1), the major form in the liver, tends to hydrolyze substrates with small alcohol and large acyl groups.[8][9] Given that clindamycin represents a large alcohol moiety, it is plausible that both CES1 and CES2 contribute to its hydrolysis. The rapid appearance of clindamycin in the plasma following oral administration of the prodrug suggests that significant hydrolysis occurs pre-systemically in the intestine, with further conversion in the liver.[10][11]

Diagram 1: Bioactivation Pathway of this compound

Caption: Bioactivation pathway of this compound.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is rapidly and extensively absorbed, with subsequent hydrolysis leading to plasma concentrations of active clindamycin that are comparable to those achieved with oral administration of clindamycin hydrochloride.[10][11]

Comparative Pharmacokinetic Parameters

Table 2: Comparative Pharmacokinetic Parameters of Clindamycin following Oral Administration of this compound and Clindamycin Hydrochloride

| Parameter | Clindamycin from Palmitate HCl (Pediatric) | Clindamycin HCl (Adults) | Reference(s) |

| Tmax (Time to Peak Concentration) | ~1 hour | ~1 hour | [6][10][11] |

| Cmax (Peak Plasma Concentration) | Dose-dependent (e.g., 1.24 - 3.79 µg/mL for 2-4 mg/kg q6h) | Dose-dependent | [6][10][11] |

| Elimination Half-life (t½) | ~2 hours (pediatric) | 2-3 hours | [10][12] |

| Bioavailability | High (inferred from comparable peak concentrations) | ~90% | [12] |

| Effect of Food | Not significantly affected | Rate of absorption may be reduced, but not the extent | [6][12] |

Note: Data for pediatric and adult populations are presented and may not be directly comparable.

Experimental Protocols

The characterization of a prodrug like this compound involves a series of in vitro and in vivo studies. Below are representative protocols for key experiments.

In Vitro Hydrolysis in Simulated Gastrointestinal Fluids

This assay evaluates the chemical and enzymatic stability of the prodrug in environments mimicking the stomach and small intestine.

Objective: To determine the rate and extent of this compound hydrolysis to clindamycin in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

-

This compound

-

Clindamycin Hydrochloride (as a reference standard)

-

Simulated Gastric Fluid (SGF): 2.0 g NaCl, 3.2 g pepsin, 7.0 mL HCl, diluted to 1000 mL with water (pH ~1.2).[13]

-

Simulated Intestinal Fluid (SIF): 6.8 g KH₂PO₄ in 250 mL water, mixed with 190 mL of 0.2 M NaOH and 400 mL of water. Add 10.0 g pancreatin, adjust pH to 7.5 ± 0.1 with 0.2 M NaOH, and dilute to 1000 mL with water.[13]

-

HPLC system with UV detector

-

Incubator/shaker

Procedure:

-

Prepare stock solutions of this compound and clindamycin hydrochloride.

-

Add a known concentration of this compound to pre-warmed SGF and SIF in separate reaction vessels.

-

Incubate the vessels at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins and enzymes.

-

Analyze the supernatant for the concentrations of this compound and clindamycin using a validated HPLC method.

-

Calculate the percentage of hydrolysis at each time point.

Diagram 2: Experimental Workflow for In Vitro Hydrolysis Assay

Caption: Workflow for In Vitro Hydrolysis Assay.

In Vivo Pharmacokinetic Study (Two-Way Crossover Design)

This study design is commonly used to compare the bioavailability of a test formulation (this compound) to a reference formulation (clindamycin hydrochloride).

Objective: To compare the rate and extent of absorption of clindamycin from this compound oral solution and clindamycin hydrochloride capsules in healthy human subjects.

Study Design: Single-dose, randomized, two-period, two-sequence, crossover study.

Subjects: Healthy adult volunteers.

Procedure:

-

Screening: Screen subjects for inclusion/exclusion criteria.

-

Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

-

Period 1:

-

Administer a single oral dose of either the test product (this compound oral solution) or the reference product (clindamycin hydrochloride capsule) after an overnight fast.

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

-

Washout Period: A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[14]

-

Period 2:

-

Administer the alternate product to each subject.

-

Collect blood samples as in Period 1.

-

-

Bioanalysis: Analyze plasma samples for clindamycin concentrations using a validated HPLC-UV or LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½) for each subject for both formulations.

-

Statistical Analysis: Perform statistical analysis to determine if the two formulations are bioequivalent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of clindamycin and its palmitate prodrug in biological matrices and in vitro samples.

Table 3: Example of HPLC Method Parameters for Clindamycin and this compound Analysis

| Parameter | Description | Reference(s) |

| Column | Reversed-phase C18 or Cyano column | [15][16] |

| Mobile Phase | Isocratic mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile, methanol) | [15][16][17] |

| Flow Rate | Typically 1.0 - 1.5 mL/min | [16][17] |

| Detection | UV at 210 nm | [16][17] |

| Sample Preparation | Protein precipitation with acetonitrile for plasma samples | |

| Internal Standard | A structurally similar compound not present in the sample |

Conclusion

This compound is a successful example of a prodrug strategy employed to enhance the organoleptic properties of a parent drug, thereby improving patient compliance and therapeutic outcomes. Its rapid and efficient in vivo hydrolysis to the active clindamycin ensures that its pharmacokinetic and pharmacodynamic profiles are comparable to that of the parent drug. The experimental protocols and data presented in this guide provide a technical framework for understanding and evaluating the prodrug characteristics of this compound, which can be valuable for researchers and professionals in the field of drug development.

References

- 1. Dilute solution properties of clindamycin 2-palmitate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 25507-04-4,this compound | lookchem [lookchem.com]

- 3. scilit.com [scilit.com]

- 4. Identification, isolation and characterization of impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. regionvasterbotten.se [regionvasterbotten.se]

- 7. selleckchem.com [selleckchem.com]

- 8. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for Oral Solution, USP [dailymed.nlm.nih.gov]

- 11. This compound [dailymed.nlm.nih.gov]

- 12. extranet.who.int [extranet.who.int]

- 13. canada.ca [canada.ca]

- 14. Comparative pharmacokinetics study of two different clindamycin capsule formulations: a randomized, two-period, two-sequence, two-way crossover clinical trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Application of a Validated HPLC Method for the Determination of this compound in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 16. Development and Application of a Validated HPLC Method for the Determination of this compound in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanisms of Clindamycin Resistance

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clindamycin, a lincosamide antibiotic, is a critical therapeutic agent against a range of bacterial infections, particularly those caused by Gram-positive cocci and anaerobic bacteria.[1] It functions by reversibly binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, thereby inhibiting protein synthesis.[1][2] Clindamycin palmitate hydrochloride is a prodrug ester of clindamycin, designed to improve palatability for oral administration, which is then hydrolyzed in the gastrointestinal tract to its active clindamycin form.[1][2] However, the emergence and spread of resistance mechanisms significantly threaten its clinical efficacy. This guide provides a detailed examination of the primary molecular strategies employed by bacteria to counteract the action of clindamycin.

Core Resistance Mechanisms

Bacteria have evolved several distinct mechanisms to resist the effects of clindamycin. These can be broadly categorized into target site modification, active efflux of the antibiotic, and enzymatic inactivation.[3][4]

Target Site Modification

The most prevalent mechanism of clindamycin resistance involves alterations to its binding site on the bacterial ribosome.[5][6] This prevents the antibiotic from effectively inhibiting protein synthesis.

a) Ribosomal Methylation (MLSB Resistance)

The primary method of target site modification is the methylation of the 23S rRNA, a mechanism that confers cross-resistance to Macrolides, Lincosamides (including clindamycin), and Streptogramin B antibiotics, known as the MLSB phenotype.[3][7] This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, which are encoded by a variety of erm genes, such as erm(A), erm(B), and erm(C).[5][8] These enzymes dimethylate a specific adenine residue (A2058 in E. coli numbering) within the 23S rRNA, reducing the binding affinity of MLSB antibiotics.[4][5]

The expression of MLSB resistance can be either constitutive or inducible:[3][9]

-

Constitutive (cMLSB): The erm genes are continuously expressed, leading to constant production of the methylase enzyme. Bacteria with this phenotype are resistant to both erythromycin and clindamycin in standard susceptibility tests.[8][10]

-

Inducible (iMLSB): The erm gene is present but its expression is repressed. The presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin, is required to activate the synthesis of the methylase enzyme.[3][11] In the absence of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to therapeutic failure if clindamycin is used, as the bacterial population can rapidly become resistant during treatment.[12][13]

b) Ribosomal Mutation

A less common mechanism involves mutations in the 23S rRNA or in ribosomal proteins L4 and L22.[4][14] These genetic alterations can change the conformation of the antibiotic's binding pocket, thereby decreasing its affinity for the ribosomal target.[4] Mutations at key bases, such as A2058 or A2059, have been shown to confer resistance to macrolides and, to a lesser extent, clindamycin.[14]

Active Efflux

Active efflux systems function as membrane-bound pumps that expel antibiotics from the bacterial cell, preventing them from reaching their intracellular target.[15][16] In the context of clindamycin-related resistance, the most notable efflux mechanism is encoded by the msr(A) gene (macrolide-streptogramin B resistance).[10][17] This ATP-dependent pump specifically confers resistance to macrolides and streptogramin B but not to lincosamides.[11][13] Therefore, strains possessing only the msr(A) gene exhibit the MSB phenotype, appearing resistant to erythromycin but remaining susceptible to clindamycin.[7]

Enzymatic Inactivation

Bacteria can also acquire genes that encode enzymes capable of chemically modifying and inactivating clindamycin.[1][4] Lincosamide nucleotidyltransferases, encoded by lin genes (e.g., linA, linB), inactivate clindamycin through nucleotidylation.[4][18] This modification renders the antibiotic unable to bind to the ribosome.[4] While this mechanism is a recognized form of resistance, it is generally considered less common than target site modification.[19]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Clindamycin

This table outlines the MIC values used to classify bacterial strains as susceptible, intermediate, or resistant to clindamycin, based on FDA guidelines.[4]

| Pathogen | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |

| Staphylococcus spp. | ≤0.5 | 1-2 | ≥4 |

| Streptococcus spp. | ≤0.25 | 0.5 | ≥1 |

| Anaerobic bacteria | ≤2 | 4 | ≥8 |

Table 2: Phenotypic and Genotypic Profiles of MLSB Resistance in S. aureus

This table summarizes the common resistance phenotypes observed in Staphylococcus aureus and their associated genetic determinants.

| Phenotype | Erythromycin Result | Clindamycin Result (D-test) | Associated Genes | Primary Mechanism |

| Susceptible | Susceptible | Susceptible | None | - |

| cMLSB | Resistant | Resistant | erm(A), erm(C), erm(B) | Constitutive ribosomal methylation[8][10] |

| iMLSB | Resistant | Susceptible (D-shaped zone) | erm(A), erm(C) | Inducible ribosomal methylation |

| MSB | Resistant | Susceptible (Circular zone) | msr(A) | Active efflux[11][13] |

Table 3: Frequency of Resistance Phenotypes and Genes in Clinical Isolates

This table presents example data on the prevalence of different resistance phenotypes and genes from various studies. Note that frequencies can vary significantly by geographical location and patient population.

| Study Reference | Organism | iMLSB Frequency | cMLSB Frequency | MSB Frequency | Predominant erm Gene |

| Khursheed et al. (2025)[10] | S. aureus | 15.5% (25/161) | 0.6% (1/161) | 9.9% (16/161) | erm(C) (60%) |

| Inducible clindamycin resistance... (2010)[11] | S. aureus | 72% of discordant isolates | 30% of total isolates | - | Not specified |

| Analysis of Resistance... (NIH)[8] | MRSA | 22.9% | 56.2% | 16.6% | erm(A), erm(C) |

| Distribution of erm genes... (2010)[20] | Staphylococci | 3.3% | 46.7% | 3.3% | erm(A) (29.6%) |

Mandatory Visualizations

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]

- 5. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inducible clindamycin resistance in Staphylococcus aureus isolates recovered from Mashhad, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejgm.co.uk [ejgm.co.uk]

- 8. Analysis of Resistance to Macrolide–Lincosamide–Streptogramin B Among mecA-Positive Staphylococcus Aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inducible Clindamycin Resistance among Clinical Isolates of Staphylococcus aureus from Sub Himalayan Region of India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]

- 11. ecommons.aku.edu [ecommons.aku.edu]

- 12. Inducible Clindamycin Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inducible Clindamycin Resistance in <i>Staphylococcus aureus</i> Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]

- 14. Diversity of Ribosomal Mutations Conferring Resistance to Macrolides, Clindamycin, Streptogramin, and Telithromycin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differences in Potential for Selection of Clindamycin-Resistant Mutants Between Inducible erm(A) and erm(C) Staphylococcus aureus Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Different kinetic of enzymatic inactivation of lincomycin and clindamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

Pharmacokinetics of Clindamycin Palmitate Hydrochloride in Animal Models: An In-Depth Technical Guide

Introduction

Clindamycin is a lincosamide antibiotic widely used in veterinary and human medicine to treat infections caused by susceptible anaerobic and aerobic gram-positive bacteria.[1][2][3] Clindamycin palmitate hydrochloride is a prodrug ester of clindamycin. This formulation is designed to improve palatability for oral administration, as the ester itself is inactive and tasteless. In the gastrointestinal tract, it undergoes rapid hydrolysis to release the active clindamycin base for absorption.[4] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical animal models is critical for drug development, enabling researchers to predict efficacy, determine appropriate dosing regimens, and assess safety margins for human studies, including specialized populations like pediatrics.[5][6]

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models. It summarizes quantitative PK data, details common experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals.

Mechanism of Absorption and Metabolism

This compound is administered orally and must be converted to its active form to exert its therapeutic effect.[4] The process begins in the gastrointestinal tract where intestinal esterases rapidly hydrolyze the palmitate ester, releasing active clindamycin.[4][7][8] Once liberated, clindamycin is well-absorbed, with studies in humans noting approximately 90% bioavailability for oral formulations.[4][9]

Following absorption into the systemic circulation, clindamycin is widely distributed into various body fluids and tissues, including bone.[1][2] It undergoes hepatic metabolism, primarily mediated by the Cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5.[10] This process yields two main metabolites: the active N-desmethylclindamycin and the inactive clindamycin sulfoxide.[3][10] Excretion of the parent drug and its metabolites occurs through both urine and feces.[3][8][10]

Caption: Metabolic pathway of this compound.

Pharmacokinetic Profiles in Key Animal Models

The pharmacokinetic parameters of clindamycin vary across different animal species. The following tables summarize key data extracted from published studies. It is important to note that while the administered drug is the palmitate ester, the measured analyte is typically the active clindamycin moiety.

Table 1: Pharmacokinetic Parameters of Clindamycin in Rats

| Parameter | Value | Dosing Conditions | Reference |

|---|---|---|---|

| Oral Bioavailability (F) | 28.2% | 150 mg/kg (Oral) | [11] |

| Gastric First-Pass Effect | 60.7% of oral dose | 150 mg/kg (Oral) | [11] |

| Plasma Protein Binding | 67.5% | - | [11] |

| Plasma-to-Blood Cell Ratio | 7.59 | - | [11] |

| Toxicity (Oral) | LD50: ~2618 mg/kg | Single Dose | [7] |

| Reproductive Safety | No teratogenicity | Up to 600 mg/kg/day |[7][10] |

Note: A study in rats demonstrated that the pharmacokinetics of clindamycin were dose-independent after both intravenous and oral administration. The low oral bioavailability in this species was attributed primarily to a significant gastric first-pass effect rather than poor absorption.[11]

Table 2: Pharmacokinetic Parameters of Clindamycin in Dogs

| Parameter | Value | Dosing Conditions | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | ~5 hours | Oral | [12] |

| Elimination Half-Life (t½) | 3.9 hours | - | [1] |

| Elimination Half-Life (t½) | 4.37 hours | 11 mg/kg (Oral Capsules) | [13] |

| Time to Peak (Tmax) | ~1 hour 15 minutes | Oral | [12] |

| Volume of Distribution (Vd) | 1.4 L/kg | - | [1] |

| Effective Dosing | 5.0 mg/lb (~11 mg/kg) every 12h | Oral | [12] |

| Reproductive Safety | Not established | - |[3] |

Note: In dogs, clindamycin is rapidly absorbed from the gastrointestinal tract.[12] Oral dosing at 11 mg/kg every 12 hours is generally sufficient to maintain serum concentrations above the Minimum Inhibitory Concentration (MIC) for most susceptible pathogens.[12][13]

Table 3: Pharmacokinetic Parameters of Clindamycin in Feline Models

| Parameter | Value | Dosing Conditions | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | ~7.5 hours | Oral | [12] |

| Time to Peak (Tmax) | ~1 hour | Oral | [12] |

| Effective Dosing | 5.0 mg/lb (~11 mg/kg) every 24h | Oral | [12] |

| Reproductive Safety | Not established | - |[3] |

Note: The elimination half-life of clindamycin is longer in cats compared to dogs, allowing for a once-daily dosing regimen.[12] Minimal drug accumulation is observed after multiple doses, with steady-state concentrations typically achieved by the third dose.[12]

Table 4: Pharmacokinetic Parameters of Clindamycin in a Pediatric Porcine Model

| Parameter | Value | Dosing Conditions | Reference |

|---|---|---|---|

| Dose Administered | 15 mg/kg | Oral Gavage | [14] |

| Study Design | Randomized two-way cross-over | 6 male piglets (10-12 kg) | [14] |

| Relative Bioavailability | 78.8% (Test vs. Reference) | Compared a novel formulation to this compound |[14] |

Note: The porcine model is often used in pediatric research due to physiological similarities. A study evaluating a novel taste-masked formulation used this compound as the reference standard, administering it via gastric gavage.[14]

Key Experimental Protocols

Reproducibility in pharmacokinetic studies hinges on the standardization of experimental procedures. This section outlines detailed methodologies for key aspects of a typical PK study involving oral administration of this compound.

Caption: Standard workflow for a preclinical pharmacokinetic study.

Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.[15]

-

Materials:

-

Procedure:

-

Animal Restraint: The animal must be firmly but gently restrained to immobilize the head and align the mouth, neck, and esophagus. For a mouse, this is typically done by scruffing the skin over the shoulders.[15][16]

-

Needle Measurement: Before insertion, the gavage needle should be measured externally from the tip of the animal's nose to the last rib or xiphoid process to determine the correct insertion depth and avoid stomach perforation.[16][18]

-

Insertion: The tip of the needle is gently inserted into the diastema (the gap between the incisors and molars) and advanced along the roof of the mouth toward the esophagus. The tube should pass smoothly with no resistance; the animal may exhibit swallowing reflexes.[15][16] Forcing the needle is to be avoided.

-

Administration: Once the needle is in place, the substance is administered slowly from the syringe.

-

Post-Procedure Monitoring: The animal should be monitored for at least 5-10 minutes immediately after the procedure for any signs of respiratory distress, which could indicate accidental administration into the lungs.[15][16][19] Further monitoring should occur within the next 12-24 hours.[15][19]

-

-

Volume: The maximum recommended dosing volume is typically 10 mL/kg, although smaller volumes are often encouraged to prevent reflux.[15][16]

The method of blood collection depends on the animal species, the required sample volume, and the frequency of sampling.

-

General Principles:

-

To minimize stress, which can alter physiological parameters, animals should be habituated to handling.[20][21]

-

The total blood volume collected should not exceed 10% of the animal's circulating blood volume in a single collection, with a recovery period of 3-4 weeks.[22] For repeated sampling, a maximum of 1.0% of total blood volume can be removed every 24 hours.[22]

-

For serial sampling, the use of an indwelling catheter can reduce the stress and pain associated with multiple needle sticks.[21][22][23]

-

-

Common Techniques:

-

Rodents (Mice/Rats): The saphenous vein is often preferred for repeated sampling in conscious animals.[22] The tail vein is also a common site.[22] Warming the animal or the tail can help dilate the vessel for easier collection.[21][22] Terminal procedures may involve cardiac puncture under deep anesthesia.[22]

-

Canines (Dogs): The cephalic and jugular veins are commonly used.[20][23] A pilot study comparing these two sites found no significant difference in drug concentration for pharmacokinetic analysis, though using a catheter may reduce animal stress compared to direct venipuncture.[23]

-

-

Sample Processing:

-

Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

To separate plasma, the tubes are centrifuged (e.g., at 2000-3000 rpm for 10 minutes).[20]

-

The resulting plasma supernatant is carefully transferred to a clean, labeled tube and stored frozen (e.g., at -80°C) until analysis.[20]

-

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying clindamycin in plasma due to its high sensitivity and selectivity.[24][25][26]

-

Sample Preparation:

-

Protein Precipitation: A common first step is to remove plasma proteins that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation.[24]

-

Internal Standard: An internal standard (e.g., diphenhydramine or a deuterated version of the analyte) is added to each sample to correct for variability during sample preparation and analysis.[24][27]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for clindamycin (m/z 425.2) and monitoring a specific product ion (m/z 126.3) that is formed after fragmentation.[24][25] This highly specific transition ensures that only clindamycin is being measured.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of clindamycin in the unknown samples. The linear range for such assays is typically broad, for example, from 0.030 to 10.0 mg/L.[24]

Conclusion

The pharmacokinetics of this compound have been characterized in several key animal models, including rats, dogs, and cats. As a prodrug, it is rapidly hydrolyzed to active clindamycin, which is then absorbed and systemically distributed. Significant inter-species differences exist, particularly in bioavailability and elimination half-life, which dictate species-specific dosing regimens. The low bioavailability observed in rats, for instance, is largely due to a significant gastric first-pass effect.[11] The successful application of these animal models to inform drug development relies on the implementation of detailed and standardized experimental protocols for dosing, blood sampling, and bioanalysis. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in the preclinical evaluation of clindamycin and other similar compounds.

References

- 1. Lincosamides Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 2. Clindamycin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. Clindamycin HClOral drops [dailymed.nlm.nih.gov]

- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of a Pediatric Physiologically-Based Pharmacokinetic Model of Clindamycin Using Opportunistic Pharmacokinetic Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pediatrictrials.org [pediatrictrials.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound for Oral Solution, USP (Pediatric) Rx only [dailymed.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. This compound for Oral Solution, USP [dailymed.nlm.nih.gov]

- 11. Dose-independent pharmacokinetics of clindamycin after intravenous and oral administration to rats: contribution of gastric first-pass effect to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Clindamycin bioavailability and pharmacokinetics following oral administration of clindamycin hydrochloride capsules in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. researchgate.net [researchgate.net]

- 18. research.sdsu.edu [research.sdsu.edu]

- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal Blood Testing: Blood Collection Methods | Sample Types [en.seamaty.com]

- 21. Blood sampling: General principles | NC3Rs [nc3rs.org.uk]

- 22. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

- 25. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of vancomycin and clindamycin in human plasma and synovial fluid applying ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative analysis of clindamycin in human plasma by liquid chromatography/electrospray ionisation tandem mass spectrometry using d1-N-ethylclindamycin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Clindamycin Palmitate Hydrochloride: Molecular Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for Clindamycin Palmitate Hydrochloride. The information is intended to support research, development, and quality control activities related to this important antibiotic pro-drug.

Core Physicochemical Data

This compound is the hydrochloride salt of the palmitic acid ester of clindamycin. It is a water-soluble pro-drug that is inactive in vitro. Following oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract to yield clindamycin, the biologically active form.[1][2][3][4] This conversion is essential for its antibacterial efficacy.

Quantitative data for this compound is summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₃₄H₆₄Cl₂N₂O₆S | [5][6] |

| or C₃₄H₆₃ClN₂O₆S • HCl | [1] | |

| Molecular Weight | 699.85 g/mol | [1][6][7] |

| 699.9 g/mol | [5] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The active moiety, clindamycin, exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[5] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the peptide chain.[6][8][9] This action halts the production of essential proteins, thereby inhibiting bacterial growth and replication.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Identification, isolation and characterization of impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Development and Application of a Validated HPLC Method for the Determination of this compound in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 8. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for HPLC Quantification of Clindamycin Palmitate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin Palmitate Hydrochloride is a prodrug of the lincosamide antibiotic clindamycin. It is formulated for oral administration, particularly in pediatric populations, due to its improved taste profile over clindamycin hydrochloride. Accurate and robust analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high specificity, sensitivity, and accuracy.

This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method. The methodology is based on established and validated procedures found in scientific literature.[1][2][3][4][5][6]

Principle of the Method

The described method utilizes isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the determination of this compound.[1][2][3][4] The compound is separated on a stationary phase (e.g., C18 or cyano column) from potential impurities and degradation products using a suitable mobile phase. The analyte is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample.

Experimental Protocols

This section details two distinct, validated HPLC methods for the quantification of this compound, providing flexibility based on available resources and specific analytical needs.

Method 1: Cyano Column with Acetonitrile-based Mobile Phase

This method is an efficient isocratic reversed-phase HPLC technique that offers good peak symmetry and a relatively short run time.[1][4][5]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An Agilent 1050 series HPLC system or equivalent, equipped with a UV detector.[1]

-

Column: Phenomenex Zorbax (Luna) cyano column (150 x 4.6 mm, 5 µm) with a Phenomenex cyano guard cartridge (4 x 3.0 mm).[1][4][5]

-

Mobile Phase: A mixture of 5 mM Potassium Phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran in a ratio of 20:75:5 (v/v/v).[1][4][5]

-

Injection Volume: 30 µL.[5]

-

Run Time: Approximately 10 minutes.

2. Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

Prepare a 5 mM Potassium Phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 3.0 with phosphoric acid.[1]

-

Mix the buffer, acetonitrile, and tetrahydrofuran in the specified ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound USP Reference Standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay (e.g., 15-500 µg/mL).[1][5]

-

-

Sample Preparation (from powder for oral solution):

-

Accurately weigh a portion of the powder for oral solution equivalent to about 5 mg of this compound into a 10 mL volumetric flask.[1][5]

-

Add approximately 8 mL of the mobile phase and sonicate for 5 minutes to dissolve.[1][5]

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.20 µm nylon syringe filter before injection.[5]

-

Method 2: C18 Column with Methanol-based Mobile Phase

This method provides an alternative isocratic separation on a more conventional C18 stationary phase.[2][3][6][7][8]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A Shimadzu Class-Vp or Waters Alliance HPLC system or equivalent, with a UV detector.[7]

-

Column: XTerra RP18 column (250 x 4.6 mm, 5 µm).[2][3][6][7][8]

-

Mobile Phase: A 0.5% solution of Triethylamine in a 1:9 (v/v) mixture of water and methanol, adjusted to pH 5.0 with orthophosphoric acid.[2][3][6][7][8]

-

Column Temperature: Ambient.

2. Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

Standard Solution Preparation:

-

Sample Preparation (from drug substance or oral solution):

Data Presentation

The following table summarizes the key quantitative parameters for the two described HPLC methods.

| Parameter | Method 1 (Cyano Column) | Method 2 (C18 Column) |

| Column | Phenomenex Zorbax (Luna) cyano (150 x 4.6 mm, 5 µm)[1][4][5] | XTerra RP18 (250 x 4.6 mm, 5 µm)[2][3][6][7][8] |

| Mobile Phase | 5 mM KH2PO4 (pH 3.0):Acetonitrile:THF (20:75:5 v/v/v)[1][4][5] | 0.5% Triethylamine in Water:Methanol (1:9 v/v), pH 5.0[2][3][6][7][8] |

| Flow Rate | 1.0 mL/min[1][4][5] | 1.5 mL/min[2][3][6][7][8] |

| Detection | 210 nm[1][4][5] | 210 nm[2][3][6][7][8] |

| Retention Time | Approximately 5.6 minutes[1] | Approximately 5.8 minutes[8] |

| Linearity Range | 15 - 500 µg/mL[1][5] | Not explicitly stated, but method validated as per ICH guidelines[2][3][7] |

| Correlation Coefficient (r²) | ≥ 0.999[1] | Not explicitly stated |

| Accuracy | 92.0% - 103.8%[4] | Validated as per ICH guidelines[2][3][7] |

| Precision (%RSD) | 0.67% - 1.52%[4] | Validated as per ICH guidelines[2][3][7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

Caption: General workflow for HPLC analysis of this compound.

System Suitability

Prior to sample analysis, the chromatographic system should be evaluated to ensure its performance. A system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria typically include:

-

Tailing factor: Should be less than 2.0.

-

Theoretical plates: Should be greater than 2000.

-

Relative standard deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.

Lincomycin can be used as a resolution standard to ensure the specificity of the method.[1]

Conclusion

The HPLC methods described in this application note provide robust and reliable approaches for the quantification of this compound in pharmaceutical formulations. The choice between the two methods may depend on the specific laboratory setup and the nature of the samples being analyzed. Proper method validation according to ICH or USP guidelines is essential before implementation for routine quality control.[2][3][7]

References

- 1. Development and Application of a Validated HPLC Method for the Determination of this compound in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 2. scilit.com [scilit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and Application of a Validated HPLC Method for the Determination of this compound in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]

- 5. scirp.org [scirp.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Protocol for in vitro susceptibility testing of Clindamycin Palmitate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

1.0 Principle and Background **

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections.

A critical consideration for in vitro testing is the form of the drug used. Clindamycin Palmitate Hydrochloride is a prodrug, meaning it is an inactive ester that is rapidly hydrolyzed in vivo to the active clindamycin base by enzymes in the gastrointestinal tract and blood. For in vitro susceptibility testing, the biologically active form, Clindamycin Hydrochloride , must be used to accurately assess its antimicrobial properties against bacterial isolates. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for reproducible and clinically relevant results.

Caption: Logical flow from inactive prodrug to the active form used for testing.

2.0 Materials and Reagents **

-

Antimicrobial Agent: Clindamycin Hydrochloride powder (analytical grade)

-

Solvent: Sterile distilled water or other appropriate solvent as per manufacturer's instructions.

-

Culture Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution.

-

Mueller-Hinton Agar (MHA) for disk and agar dilution.

-

Blood supplementation (e.g., lysed horse blood, sheep blood) for fastidious organisms as required by CLSI/EUCAST guidelines.

-

-

Bacterial Strains:

-

Test isolates (pure, 18-24 hour culture).

-

Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, S. aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™).

-

-

Reagents & Consumables:

-

Sterile 96-well microtiter plates.

-

Sterile petri dishes (100mm or 150mm).

-

Clindamycin disks (2 µg).

-

Erythromycin disks (15 µg) for inducible resistance testing.

-

0.5 McFarland turbidity standard.

-

Sterile saline (0.85%) or Tryptic Soy Broth.

-

Sterile pipettes, loops, and swabs.

-

Incubator (35°C ± 2°C), ambient air or CO₂ enriched as needed.

-

3.0 Experimental Protocols **

Protocols must be performed in accordance with the latest versions of CLSI documents M07 (Broth Dilution) and M02 (Disk Diffusion), or equivalent EUCAST guidelines.

3.1 Protocol 1: Broth Microdilution for MIC Determination **

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

3.1.1 Preparation of Clindamycin Stock Solution

-

Aseptically weigh a precise amount of Clindamycin Hydrochloride powder.

-

Use the formula below to calculate the required weight for a high-concentration stock solution (e.g., 1280 µg/mL).

-

Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]

-

-

Dissolve the powder in sterile distilled water.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store aliquots at -20°C or below for up to one year. Avoid repeated freeze-thaw cycles.

3.1.2 Inoculum Preparation

-

Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension as per CLSI/EUCAST guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.3 Procedure

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the clindamycin stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

3.1.4 Interpretation The MIC is the lowest concentration of clindamycin at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for the Broth Microdilution susceptibility test.

3.2 Protocol 2: Disk Diffusion (Kirby-Bauer) Method **

This method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.

3.2.1 Inoculum Preparation Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.1.2.

3.2.2 Procedure

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a 2 µg clindamycin disk to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar surface.

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (20-24 hours for Staphylococcus spp.).